2-フルオロ-2-(ピリジン-3-イル)エタン-1-アミン

説明

2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

フッ素化ピリジンの合成

フッ素化ピリジンは、その独特な物理的、化学的、および生物学的特性により、注目を集めている化合物です。2-フルオロ-2-(ピリジン-3-イル)エタン-1-アミンなどのフッ素原子の導入は、塩素化および臭素化類似体と比較して、塩基性と反応性を低下させる可能性があります。 この化合物は、さまざまなフッ素化ピリジンの合成に使用でき、これらは新規医薬品および農薬の開発において重要です .

放射性医薬品

フッ素-18同位体は、陽電子放出断層撮影(PET)イメージングで一般的に使用されます。 2-フルオロ-2-(ピリジン-3-イル)エタン-1-アミンなどの化合物は、フッ素-18で標識して、疾患の診断と研究に役立つイメージング剤を作成できます .

農業化学

新しい農産物を探索する中で、リード構造へのフッ素原子の導入は一般的な修飾であり、2-フルオロ-2-(ピリジン-3-イル)エタン-1-アミンは、物理的、生物学的、および環境的特性が向上したフッ素含有化合物の合成のためのビルディングブロックとして役立ちます .

医薬品化学

医療治療で使用される医薬品の約10%にフッ素原子が含まれています。 フッ素原子が付与する独自の特性により、2-フルオロ-2-(ピリジン-3-イル)エタン-1-アミンは、さまざまな医薬化合物の合成において貴重な前駆体となります .

有機合成

この化合物は、有機合成、特により複雑な分子へのフッ素原子またはピリジン部分の導入に使用できます。 その反応性により、さまざまな有機反応で選択的な合成と官能基化が可能になります .

材料科学

フッ素化化合物は、材料科学で用途があり、表面特性の改質、低屈折率材料の生成、またはポリマーに添加剤として、特定の特性を強化するために使用できます .

生化学研究

生化学では、フッ素化化合物は、天然に存在する分子のアナログとして、酵素相互作用、代謝経路、およびタンパク質-リガンド結合を研究するために使用されます。これは、天然の基質のサイズと形状を模倣しながら、異なる電子特性を提供する能力によるものです .

環境科学

フッ素化化合物の環境への影響、特にその生分解性と潜在的な生物蓄積に関する研究は、極めて重要です。2-フルオロ-2-(ピリジン-3-イル)エタン-1-アミンは、このような化合物の環境における運命を理解するために研究できます .

作用機序

Target of Action

It is known that similar compounds, such as 2-pyridylethylamine, act as histamine agonists, specifically for the h1 subtype .

Mode of Action

It’s worth noting that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to be less reactive than their chlorinated and brominated analogues, which could influence their interaction with biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound’s bioaccumulation estimates from log kow (bcfwin v217) suggest a Log BCF of 0500 (BCF = 3162), indicating its potential bioavailability .

Result of Action

Compounds with similar structures have demonstrated strong activity against certain fungi, suggesting potential antifungal properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine. For instance, its volatilization from water, persistence time, and removal in wastewater treatment are all factors that could impact its environmental behavior .

生化学分析

Biochemical Properties

2-Fluoro-2-(pyridin-3-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.

Molecular Mechanism

At the molecular level, 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and changes in cellular function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

In animal models, the effects of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine vary with different dosages. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been identified, where a certain dosage level leads to significant changes in physiological and biochemical parameters. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence metabolic flux and metabolite levels. The compound’s metabolism can also affect the overall metabolic balance within cells, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. This localization can influence its interactions with other biomolecules and its overall biological activity.

生物活性

2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is a fluorinated amine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Chemical Structure and Properties

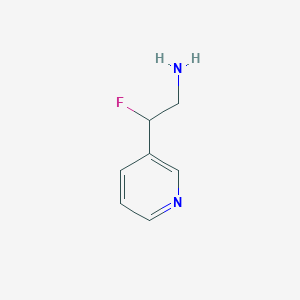

The chemical structure of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine can be represented as follows:

This compound features a pyridine ring, which is known for its ability to participate in hydrogen bonding and π-stacking interactions, crucial for binding to biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine. For instance, derivatives of pyridine have shown significant antiproliferative activity against various cancer cell lines, including breast and lung cancer. In one study, a related compound demonstrated an IC50 value of 14.3 μM against phospholipase A2 (PLA2), indicating its potential as an anti-inflammatory agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine | A549 (Lung) | TBD |

| Related Compound | MCF-7 (Breast) | 14.3 |

| Another Derivative | HCT116 (Colon) | TBD |

The mechanism through which 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine exerts its biological effects is likely multifaceted. Molecular docking studies suggest that it may interact with key enzymes involved in cancer progression and inflammation, such as PLA2, by binding to their active sites with high affinity .

Selectivity and Toxicity

Selectivity is crucial for therapeutic efficacy. Preliminary data indicate that compounds related to 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine exhibit minimal off-target effects, which is promising for their development as drugs . Additionally, toxicity studies have shown favorable profiles in animal models, suggesting that these compounds could be safe for further development .

Case Studies

Several case studies have been conducted to evaluate the biological activity of fluorinated pyridine derivatives:

- Case Study on Anticancer Activity : A series of pyridine derivatives were synthesized and tested against various cancer cell lines. The study found that modifications at the fluorine position significantly enhanced antiproliferative activity, with some compounds exhibiting IC50 values below 20 μM against multiple cancer types .

- Neuroprotective Effects : Another investigation explored the neuroprotective potential of pyridine derivatives. Compounds similar to 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine were shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases . This inhibition could provide a therapeutic avenue for conditions like Alzheimer's disease.

特性

IUPAC Name |

2-fluoro-2-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7(4-9)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIREJWXPKZKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。